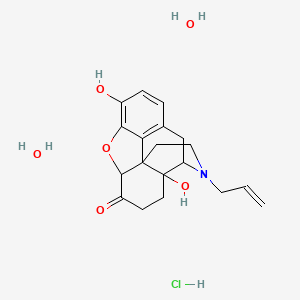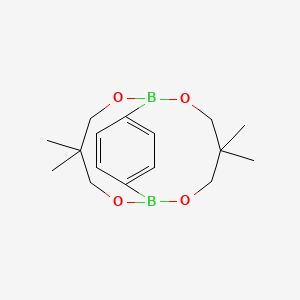![molecular formula C17H13N3O4 B13389664 3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a nitrophenyl group and an acrylic acid moiety. Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Nitrophenyl Group: This step often involves a nitration reaction where a nitro group is introduced to the phenyl ring.
Formation of the Acrylic Acid Moiety: This can be done through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with malonic acid or its derivatives.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects . It may also interact with DNA and RNA, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative-hypnotic drug used for the treatment of insomnia.
Alpidem: An anxiolytic drug used for the treatment of anxiety disorders.
Minodronic Acid: An anti-osteoporosis drug.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H13N3O4 |
|---|---|
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
(E)-3-[6-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13N3O4/c1-11-2-8-15-18-17(12-3-5-13(6-4-12)20(23)24)14(19(15)10-11)7-9-16(21)22/h2-10H,1H3,(H,21,22)/b9-7+ |
Clé InChI |
ZLCKJTUCFMWONZ-VQHVLOKHSA-N |
SMILES isomérique |
CC1=CN2C(=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
SMILES canonique |
CC1=CN2C(=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid;7-[2-[4-(3-chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid;2-[4-[2-[4-(2-cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid;5-[2-[4-(4-fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;5-[2-[3-hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;3-[3-[2-[3-hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid;3-[3-[2-[3-hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid;5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid](/img/structure/B13389584.png)
![5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B13389587.png)





![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)





![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)
